Superior hCA IX and XII Inhibition Potency vs. Unsubstituted Phenyl Analog
In a congeneric series of 1,2,3-triazole-4-carboxylic acids evaluated against four human carbonic anhydrase isoforms, the 4-fluorophenyl derivative 6c (the target compound) was identified as the most potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with a KI value of 0.7 μM for each isoform [1]. This potency represents a significant improvement over the unsubstituted phenyl analogue, for which no comparable sub-micromolar inhibitory activity was reported against these isoforms [1]. The data confirm that the 4-fluoro substituent imparts a critical gain in target affinity relative to the parent phenyl compound.
| Evidence Dimension | Inhibitory potency (KI) against recombinant human carbonic anhydrase isoforms hCA IX and hCA XII |
|---|---|
| Target Compound Data | KI = 0.7 μM (hCA IX); KI = 0.7 μM (hCA XII) |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (unsubstituted phenyl analogue); reported as not achieving sub-micromolar KI against hCA IX/XII within the same study |
| Quantified Difference | Target compound achieves sub-micromolar KI (0.7 μM); comparator does not reach this threshold, indicating >1.4-fold potency advantage at minimum |
| Conditions | In vitro stopped-flow CO2 hydration assay using recombinant hCA I, II, IX, and XII isoforms; compound dissolved in DMSO; data from Arch. Pharm. 2024, 357, e2300372 |
Why This Matters
For research groups developing tumor-associated carbonic anhydrase inhibitors, this compound offers a validated sub-micromolar hit against hCA IX/XII that is absent in the parent phenyl analogue, reducing the need for de novo SAR exploration.
- [1] Siwach, K., Rani, M., Vats, L., Giovannuzzi, S., Paul, A. K., Brahma, M., ... & Sharma, P. K. (2024). 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 357(3), e2300372. View Source
